molecular formula C9H10ClNO2 B14840531 2-Chloro-3-hydroxy-N,N-dimethylbenzamide

2-Chloro-3-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14840531
M. Wt: 199.63 g/mol
InChI Key: COMZWLHILFMWGR-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the third position on the benzene ring, along with two methyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-hydroxy-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with 2-nitro-3-methylbenzoic acid as the initial raw material. The process includes a reduction reaction to convert the nitro group to an amino group, followed by chlorination to introduce the chlorine atom. Subsequent esterification and ammonolysis reactions yield the final product .

Industrial Production Methods

For industrial production, the synthesis route is optimized to achieve high yield and cost-effectiveness. The reaction conditions are carefully controlled to ensure mild conditions, minimal waste, and scalability. The overall yield of the synthesis route can reach over 80%, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom or convert the amide group to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chloro-3-keto-N,N-dimethylbenzamide.

    Reduction: Formation of 2-chloro-3-amino-N,N-dimethylbenzamide or 2-chloro-3-hydroxy-N,N-dimethylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-chloro-3-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10ClNO2/c1-11(2)9(13)6-4-3-5-7(12)8(6)10/h3-5,12H,1-2H3

InChI Key

COMZWLHILFMWGR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)O)Cl

Origin of Product

United States

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